3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide
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Overview
Description
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide is a complex organic compound that features a benzamide core substituted with indole, thiophene, and chlorine groups. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Benzamide Formation: The final step involves the acylation of the indole-thiophene intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The indole and thiophene rings can be oxidized under strong oxidizing conditions, leading to the formation of quinonoid structures.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines.
Substitution: The chlorine atom on the benzamide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with nucleophilic groups replacing the chlorine atom.
Scientific Research Applications
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiophene moieties can mimic natural substrates or ligands, allowing the compound to bind with high affinity to target proteins. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Thiophene-2-carboxylic acid: A thiophene derivative with similar electronic properties.
N-methylbenzamide: A simpler benzamide compound without the indole and thiophene substitutions.
Uniqueness
3-Chloro-N-[(1H-indol-3-yl)(thiophen-2-yl)methyl]-N-methylbenzamide is unique due to its combination of indole, thiophene, and benzamide functionalities, which confer distinct electronic and steric properties. This unique structure allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C21H17ClN2OS |
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Molecular Weight |
380.9 g/mol |
IUPAC Name |
3-chloro-N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2OS/c1-24(21(25)14-6-4-7-15(22)12-14)20(19-10-5-11-26-19)17-13-23-18-9-3-2-8-16(17)18/h2-13,20,23H,1H3 |
InChI Key |
SDGHNVDXLZSADL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(C1=CC=CS1)C2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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